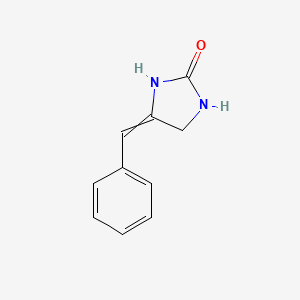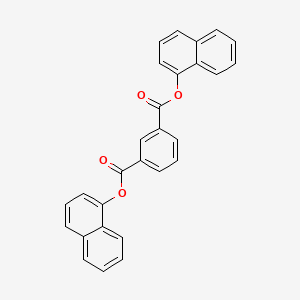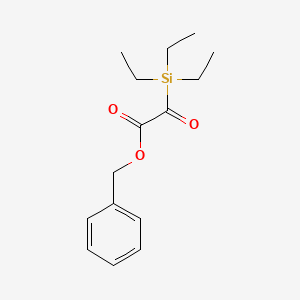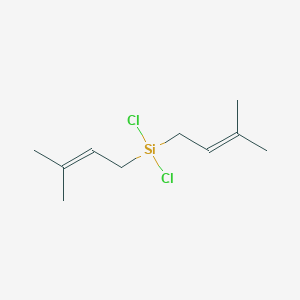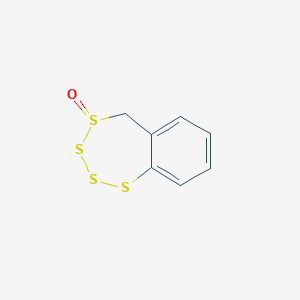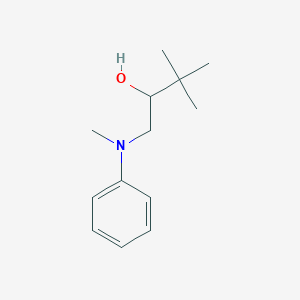![molecular formula C33H70O3SSi B14244630 3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol CAS No. 499137-37-0](/img/structure/B14244630.png)
3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol is a chemical compound characterized by its unique structure, which includes a thiol group attached to a silane backbone with ethoxy and tetradecyloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol typically involves the reaction of a silane precursor with ethoxy and tetradecyloxy groups. The thiol group is introduced through a thiolation reaction, which can be achieved using reagents such as thiourea or hydrogen sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as distillation or chromatography, may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The ethoxy and tetradecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler silane derivatives.
Substitution: Silane compounds with different functional groups.
Scientific Research Applications
3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol has several scientific research applications:
Materials Science: Used in the modification of surfaces to impart hydrophobic or oleophobic properties.
Chemistry: Employed as a reagent in the synthesis of other organosilicon compounds.
Biology: Potential use in the development of bio-compatible coatings for medical devices.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with metal surfaces or other reactive species, leading to the formation of stable surface coatings. The ethoxy and tetradecyloxy groups contribute to the compound’s hydrophobic properties, enhancing its effectiveness in surface modification applications.
Comparison with Similar Compounds
Similar Compounds
- 3-{Methoxy[bis(tetradecyloxy)]silyl}propane-1-thiol
- 3-{Ethoxy[bis(dodecyloxy)]silyl}propane-1-thiol
- 3-{Ethoxy[bis(octadecyloxy)]silyl}propane-1-thiol
Uniqueness
3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol is unique due to its specific combination of ethoxy and tetradecyloxy groups, which impart distinct hydrophobic properties. This makes it particularly suitable for applications requiring durable and stable surface modifications.
Properties
CAS No. |
499137-37-0 |
|---|---|
Molecular Formula |
C33H70O3SSi |
Molecular Weight |
575.1 g/mol |
IUPAC Name |
3-[ethoxy-di(tetradecoxy)silyl]propane-1-thiol |
InChI |
InChI=1S/C33H70O3SSi/c1-4-7-9-11-13-15-17-19-21-23-25-27-30-35-38(34-6-3,33-29-32-37)36-31-28-26-24-22-20-18-16-14-12-10-8-5-2/h37H,4-33H2,1-3H3 |
InChI Key |
JNYAQUZPWJVIAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCO[Si](CCCS)(OCC)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)

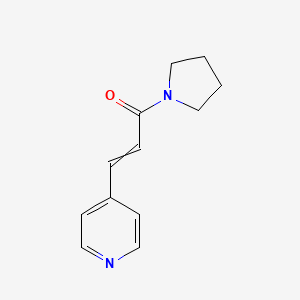
![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
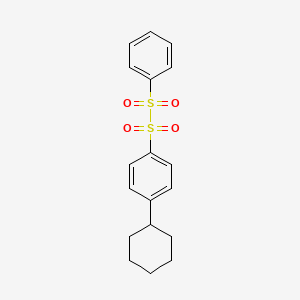
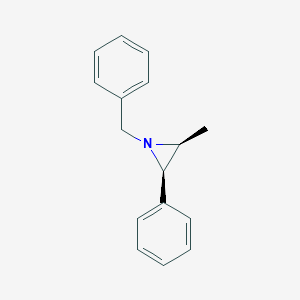
![[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol](/img/structure/B14244583.png)
